

Physicochemical properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B1612117

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate**

Abstract

Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate is a substituted indole derivative, a structural motif of significant interest in medicinal chemistry and materials science. Indole-based compounds are known for a wide range of biological activities, and understanding their fundamental physicochemical properties is a prerequisite for any rational drug design, formulation development, or synthetic application.^{[1][2]} This guide provides a comprehensive technical overview of the core physicochemical properties of this specific molecule. It is intended for researchers, scientists, and drug development professionals, offering not only collated data but also detailed, field-proven experimental protocols for its characterization. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play.

Molecular Identity and Core Properties

The foundational step in characterizing any chemical entity is to confirm its identity and catalogue its fundamental properties. **Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate** is a heterocyclic compound featuring an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The molecule is further functionalized with a fluorine atom

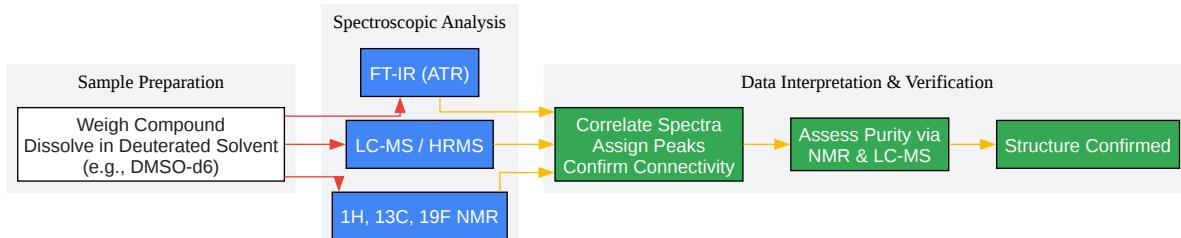
at the 5-position, a methoxy group at the 6-position, and a methyl carboxylate group at the 2-position.

These substitutions critically influence the molecule's electronic distribution, hydrogen bonding potential, lipophilicity, and metabolic stability, making a detailed analysis of its properties essential for predicting its behavior in biological and chemical systems.

Table 1: Summary of Core Physicochemical Properties

Property	Value	Source / Comment
IUPAC Name	methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate	-
CAS Number	136818-64-9	[3] [4]
Molecular Formula	C ₁₁ H ₁₀ FNO ₃	[5]
Molecular Weight	223.20 g/mol	[5]
Physical Form	Solid (predicted)	Based on storage conditions
Boiling Point	379.5 ± 37.0 °C	(Predicted) [5]
Density	1.328 ± 0.06 g/cm ³	(Predicted) [5]
pKa	14.36 ± 0.30	(Predicted, for N-H proton) [5]
Storage	Sealed in a dry, room temperature environment	[5] [6]
Melting Point	To be determined experimentally (See Section 4)	-
Solubility	To be determined experimentally (See Section 5)	-
LogP	To be determined experimentally (See Section 6)	-

Structural and Spectroscopic Characterization


Confirming the chemical structure of the synthesized or procured material is the most critical quality control step. A combination of spectroscopic techniques provides unambiguous structural elucidation.

Predicted Spectroscopic Signatures:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the indole N-H proton (typically a broad singlet at high chemical shift, >11 ppm in DMSO-d_6), aromatic protons on the indole core (with splitting patterns influenced by the fluorine atom), a singlet for the methoxy group (~ 3.9 ppm), and a singlet for the methyl ester group (~ 3.9 ppm).[1]
- ^{13}C NMR: The carbon spectrum will display 11 unique resonances corresponding to each carbon atom in the molecule. The carbon atoms bonded to or near the fluorine will exhibit characteristic C-F coupling constants. Quaternary carbons, such as the ester carbonyl and the indole carbons at positions 2, 3a, 5, 6, and 7a, can be identified using experiments like DEPT (Distortionless Enhancement by Polarization Transfer).[7]
- ^{19}F NMR: A single resonance is expected for the fluorine atom at the 5-position.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching (around 3300 cm^{-1}), C=O stretching of the ester group (around $1700\text{-}1720\text{ cm}^{-1}$), C-O stretching for the ester and ether linkages, and C-F stretching.[8][9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, corresponding to the elemental formula $\text{C}_{11}\text{H}_{10}\text{FNO}_3$. The electrospray ionization (ESI) technique is typically suitable for this class of compounds.[10]

Experimental Workflow: Structural Elucidation

The following workflow represents a robust, self-validating system for confirming the identity and purity of the target compound.

[Click to download full resolution via product page](#)

Diagram 1: Workflow for Structural Characterization.

Thermal Properties: Melting Point and Stability

Thermal analysis provides insights into the solid-state properties of a compound, including its melting point, purity, and decomposition temperature.

Rationale for Experimental Choice:

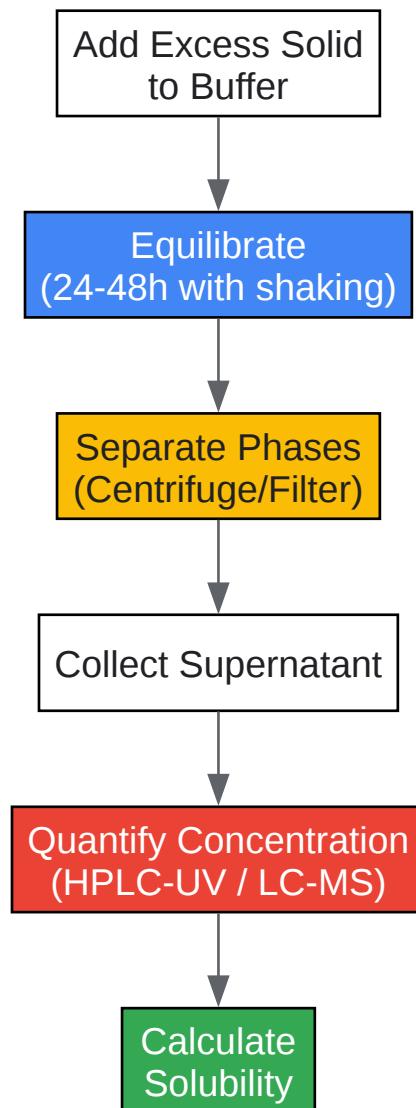
- Differential Scanning Calorimetry (DSC): DSC is the gold standard for determining the melting point and enthalpy of fusion. A sharp, single melting endotherm is indicative of a highly pure, crystalline material. The presence of multiple peaks or a broad transition may suggest impurities or the existence of different polymorphs.[\[11\]](#)
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose and to identify the presence of residual solvents or water.

Protocol: DSC and TGA Analysis

- Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan. Crimp the pan with a lid. Repeat for the TGA analysis using a ceramic or platinum pan.

- Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program (DSC): Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
- Instrument Setup (TGA): Place the sample pan into the TGA furnace.
- Thermal Program (TGA): Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to ensure complete decomposition.
- Data Analysis:
 - DSC: Determine the onset temperature of the melting endotherm, which is reported as the melting point (M.p.).
 - TGA: Analyze the mass loss curve to identify the onset of decomposition.

Solubility Profile


Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. [12] For research purposes, solubility in various organic solvents is also essential for reaction setup, purification, and analytical sample preparation.

Rationale for Experimental Choice:

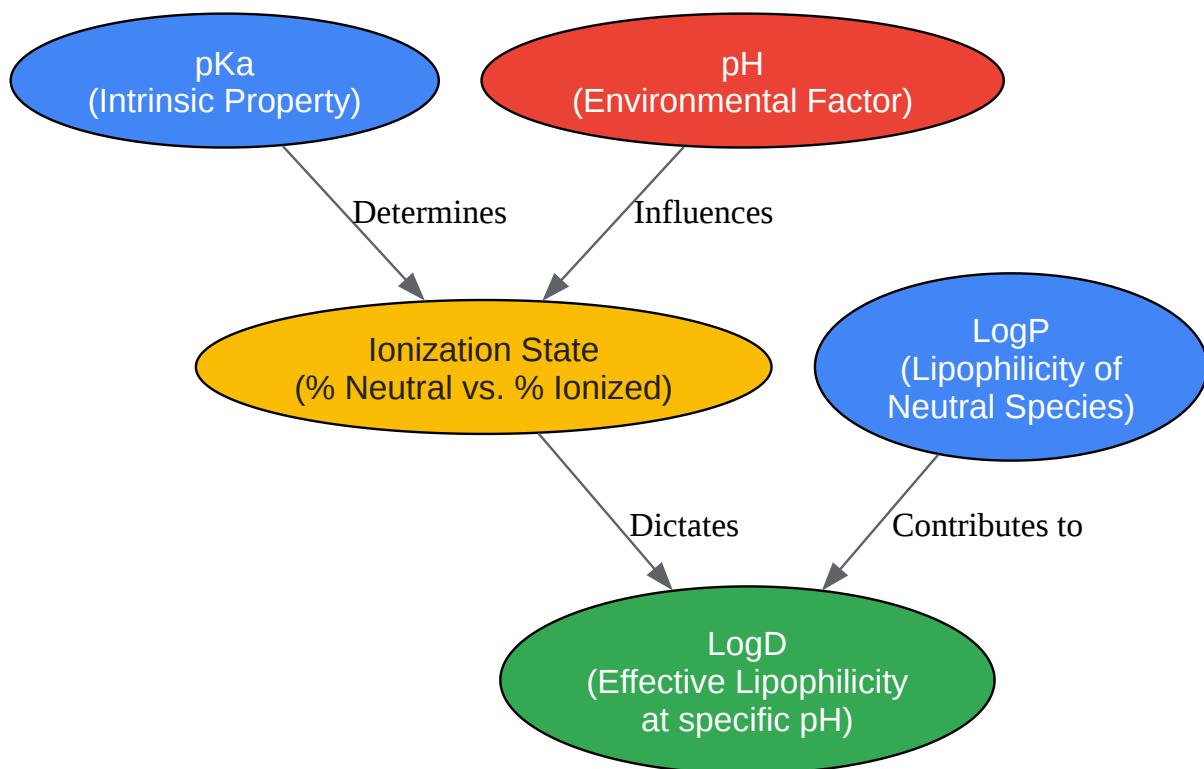
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12] It measures the concentration of a saturated solution after a prolonged equilibration period, ensuring that the result reflects the true thermodynamic limit of solubility and is not an artifact of supersaturation from a kinetically-driven process.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

- Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 6.8, 7.4).
- Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
- Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
- Sample Collection: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully collect an aliquot of the supernatant.
- Filtration/Centrifugation: To remove any undissolved microparticles, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter. This step is critical to avoid overestimation of solubility.
- Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.
- Calculation: Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

[Click to download full resolution via product page](#)

Diagram 2: Workflow for Shake-Flask Solubility Measurement.


Lipophilicity and Ionization

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key physicochemical property that governs membrane permeability, protein binding, and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) properties.^[13] It is typically measured as the partition coefficient (LogP) or distribution coefficient (LogD).

Relationship between pKa, pH, and Lipophilicity

The ionization state of a molecule, determined by its pKa and the pH of the environment, directly impacts its lipophilicity.

- LogP (Partition Coefficient): Refers to the lipophilicity of the neutral form of the molecule.
- pKa (Acid Dissociation Constant): Indicates the pH at which the molecule is 50% ionized. For the indole N-H, this value is high, meaning it is predominantly neutral under physiological conditions.
- LogD (Distribution Coefficient): Refers to the lipophilicity of the molecule at a specific pH, accounting for all ionic species. For a molecule that is neutral at a given pH, $\text{LogD} \approx \text{LogP}$.

[Click to download full resolution via product page](#)

Diagram 3: Relationship between key physicochemical parameters.

Protocol: LogD_{7.4} Determination by HPLC

A chromatographic approach offers a higher-throughput alternative to the shake-flask method for determining lipophilicity.

- Principle: The retention time of an analyte on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity. By calibrating the system with compounds of known LogP/D values, the LogD of the test compound can be determined.
- System Setup: Use a C18 reverse-phase column. The mobile phase should be a buffered aqueous solution (at pH 7.4 for LogD_{7.4}) and an organic modifier (e.g., acetonitrile or methanol).
- Calibration: Prepare a set of 5-7 standard compounds with known LogP values that bracket the expected LogP of the test compound. Inject each standard and record its retention time (t_R).
- Analysis: Inject the test compound and record its retention time.
- Calculation:
 - Calculate the capacity factor (k') for each standard and the test compound: $k' = (t_R - t_0) / t_0$, where t_0 is the column dead time.
 - Plot $\log(k')$ versus the known LogP values of the standards.
 - Perform a linear regression to generate a calibration curve.
 - Use the $\log(k')$ of the test compound to calculate its LogD_{7.4} from the regression equation.

Conclusion

The physicochemical properties of **Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate** outlined in this guide provide a critical foundation for its application in scientific research. The predicted high boiling point and solid nature are typical for a molecule of this size and functionality. The key determinants for its utility in drug discovery—solubility, lipophilicity, and stability—require rigorous experimental evaluation. The protocols detailed herein offer robust, validated methodologies for obtaining high-quality data. This comprehensive characterization enables researchers to make informed decisions regarding experimental design, from synthetic

route optimization and formulation to the interpretation of biological activity data, ultimately accelerating the path of scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
- 2. Methyl 5,6-dimethoxy-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. anaxlab.com [anaxlab.com]
- 5. Methyl 5-fluoro-6-Methoxy-1H-indole-2-carboxylate price,buy Methyl 5-fluoro-6-Methoxy-1H-indole-2-carboxylate - chemicalbook [chemicalbook.com]
- 6. Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate [acrospharmatech.com]
- 7. tetratек.com.tr [tetratек.com.tr]
- 8. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 9. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 11. mdpi.com [mdpi.com]
- 12. books.rsc.org [books.rsc.org]
- 13. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Physicochemical properties of Methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1612117#physicochemical-properties-of-methyl-5-fluoro-6-methoxy-1h-indole-2-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com